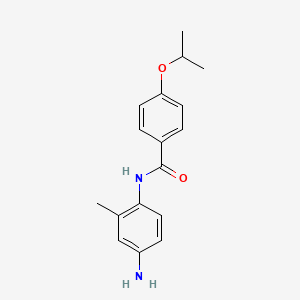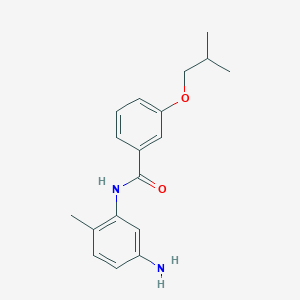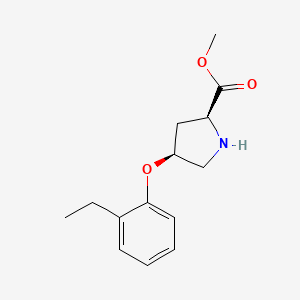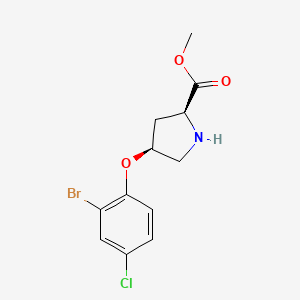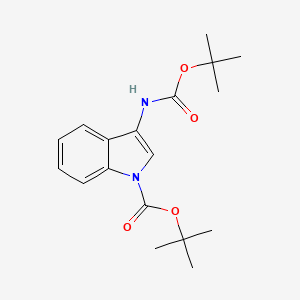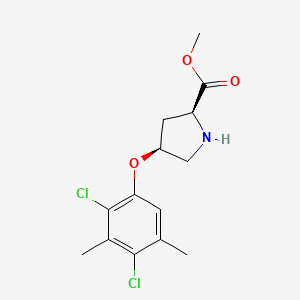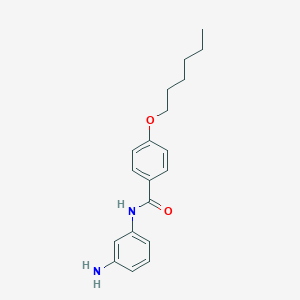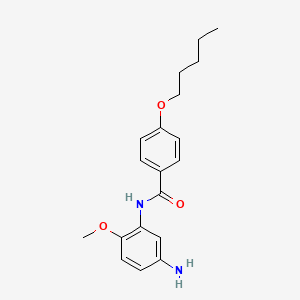
N-(3-Amino-2-methylphenyl)-4-(pentyloxy)benzamide
Overview
Description
N-(3-Amino-2-methylphenyl)-4-(pentyloxy)benzamide, also known as AMPB, is an organic compound with a variety of uses in scientific research. It is a white, crystalline solid with a molecular weight of 301.40 g/mol and a melting point of 164-166°C. AMPB is commonly used as a substrate in enzymatic assays, as a building block in organic synthesis, and as a ligand in crystal structure determination.
Scientific Research Applications
Histone Deacetylase Inhibition
N-(3-Amino-2-methylphenyl)-4-(pentyloxy)benzamide shows promise as a histone deacetylase (HDAC) inhibitor. Zhou et al. (2008) describe a similar compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), which selectively inhibits HDACs and demonstrates significant antitumor activity in vivo, highlighting its potential as an anticancer drug (Zhou et al., 2008).
Anticonvulsant Activity
Compounds related to N-(3-Amino-2-methylphenyl)-4-(pentyloxy)benzamide have been explored for their anticonvulsant properties. Lambert et al. (1995) synthesized and evaluated two new ameltolide derivatives, demonstrating superior efficacy to phenytoin in the maximal electroshock seizure test, indicating potential for treating seizures (Lambert et al., 1995).
Therapeutic Efficacy in Tumors
The derivative 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) has been studied for its synthesis, toxicity, and differential therapeutic efficacy in slowly and rapidly proliferating rat tumors. Berger et al. (1985) found that GOE1734 showed high growth-inhibiting efficacy in certain tumors, particularly those characterized by slower growth rates (Berger et al., 1985).
Neuroleptic Activity
Iwanami et al. (1981) explored benzamides of N,N-disubstituted ethylenediamines as potential neuroleptics, finding a good correlation between structure and activity. This research suggests that similar compounds may have applications in treating psychosis (Iwanami et al., 1981).
Gastrokinetic Agents
Kato et al. (1992) synthesized a series of benzamides that showed potent gastrokinetic activity, impacting gastric emptying in rats. This suggests that N-(3-Amino-2-methylphenyl)-4-(pentyloxy)benzamide derivatives could have applications in gastrointestinal disorders (Kato et al., 1992).
Antioxidant Properties
Demir et al. (2015) studied the antioxidant properties of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, indicating that similar compounds might possess significant antioxidant activity beneficial for various health applications (Demir et al., 2015).
Antimicrobial Agents
Ertan et al. (2007) synthesized a new series of benzamide derivatives exhibiting broad-spectrum antibacterial and antifungal activities, suggesting potential for similar compounds in antimicrobial treatments (Ertan et al., 2007).
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-4-pentoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-3-4-5-13-23-16-11-9-15(10-12-16)19(22)21-18-8-6-7-17(20)14(18)2/h6-12H,3-5,13,20H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMQVRDNHUPAKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-4-(pentyloxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



